![molecular formula C14H18N4O B13168813 N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(methyl(phenyl)amino)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common in industrial settings .
化学反应分析
Types of Reactions
N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazole derivatives .
科学研究应用
N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
- N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide
- N-{3-[ethyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide
- N-{3-[methyl(phenyl)amino]propyl}-1H-pyrazole-1-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
N-[3-(N-methylanilino)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C14H18N4O/c1-17(13-6-3-2-4-7-13)10-5-8-16-14(19)18-11-9-15-12-18/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,16,19) |
InChI 键 |
WZABRWZSMMMIMC-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC(=O)N1C=CN=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


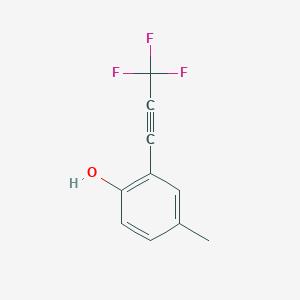
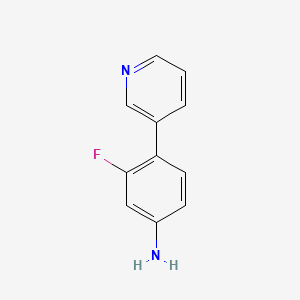


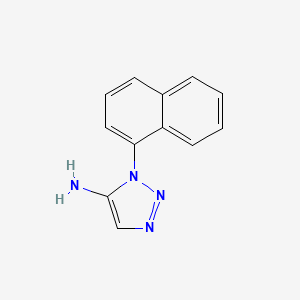
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)


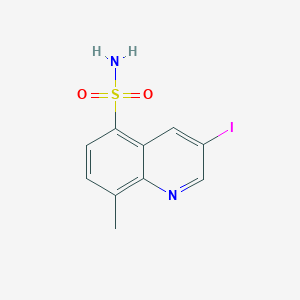
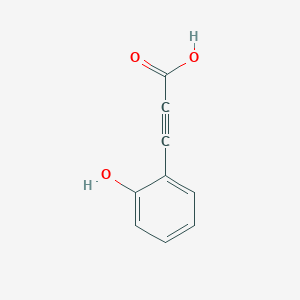


![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
